molecular formula C12H16N2S B13252342 3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane

3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B13252342
M. Wt: 220.34 g/mol
InChI Key: UFXJHNICORLRKM-UHFFFAOYSA-N
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Description

3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride (CAS: 1823336-46-4) is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research. It features the 8-azabicyclo[3.2.1]octane scaffold, a nitrogen-containing bridged heterocycle recognized as a privileged structure in drug discovery for its versatile applications and value as a key synthetic intermediate . This compound presents a pyridinylsulfanyl substitution pattern, making it a valuable template for constructing novel bioactive molecules. Research into analogous 8-azabicyclo[3.2.1]octane derivatives has demonstrated their potential in developing therapeutics for central nervous system (CNS) disorders, as some function as monoamine reuptake inhibitors . Furthermore, this structural class is actively investigated for treating inflammatory conditions; related sulfonamide derivatives have been identified as potent, systemically available, non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), a key enzyme involved in the inflammatory response . Other derivatives have been explored as mu opioid receptor antagonists for managing conditions like opioid-induced constipation . Provided as the hydrochloride salt for improved stability and handling, this compound is supplied with detailed safety information, including GHS warning hazard statements H302, H315, H319, and H335 . It is intended for research purposes as a critical synthetic intermediate or building block in drug discovery programs, including structure-activity relationship (SAR) studies and the synthesis of more complex bioactive molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C12H16N2S

Molecular Weight

220.34 g/mol

IUPAC Name

3-pyridin-2-ylsulfanyl-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C12H16N2S/c1-2-6-13-12(3-1)15-11-7-9-4-5-10(8-11)14-9/h1-3,6,9-11,14H,4-5,7-8H2

InChI Key

UFXJHNICORLRKM-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2)SC3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Approaches to 8-Azabicyclo[3.2.1]octane

  • Enantioselective Construction from Acyclic Precursors : Most methods rely on the enantioselective formation of acyclic intermediates containing the necessary stereochemistry, which then cyclize to form the bicyclic system. This includes asymmetric catalysis or chiral auxiliary approaches to set stereocenters before ring closure.

  • Desymmetrization of Achiral Tropinone Derivatives : Some strategies involve the selective functionalization or cyclization of achiral tropinone derivatives to induce stereochemical control in the bicyclic product.

  • Cycloaddition Reactions : [3+2] cycloadditions and other pericyclic reactions have been used to construct the bicyclic framework directly, sometimes employing cyclopropanated heterocycles as precursors.

  • Ring Closing Metathesis (RCM) : RCM has been applied to form the seven-membered ring in the bicyclic system from suitable diene precursors derived from chiral pools.

The preparation of this specific compound involves two key stages: synthesis of the 8-azabicyclo[3.2.1]octane core and subsequent introduction of the pyridin-2-ylsulfanyl group at the 3-position.

Synthesis of the 8-Azabicyclo[3.2.1]octane Core

A commonly employed method starts from 3-cyano-8-substituted-8-azabicyclo[3.2.1]octane intermediates, which can be prepared via reduction or cyclization reactions:

  • Reduction of 3-Cyano-8-Substituted Precursors : Using metal-mediated reductions (e.g., magnesium in methanol), borohydrides (lithium or sodium borohydride in methanol with pyridine), or catalytic hydrogenation with palladium catalysts under controlled conditions, the nitrile group at position 3 can be converted to the corresponding amine or other functionalities.

  • Hydroxylation and Subsequent Functionalization : Hydroxy-substituted derivatives at position 3 can be prepared by nucleophilic addition to 3-keto or 3-cyano precursors, followed by further transformations.

  • Cycloaddition and Ring-Closure Strategies : Microwave-assisted [3+2] cycloadditions of cyclopropanated heterocycles, such as pyrroles or furans, can yield the bicyclic scaffold with high regio- and stereoselectivity.

Introduction of the Pyridin-2-ylsulfanyl Group

The pyridin-2-ylsulfanyl substituent is typically introduced via nucleophilic substitution or coupling reactions involving a thiol or sulfanyl precursor and a suitably activated position on the bicyclic core:

  • Nucleophilic Substitution on Halogenated Bicyclic Intermediates : Halogenation at the 3-position of the 8-azabicyclo[3.2.1]octane followed by reaction with 2-mercaptopyridine or a pyridin-2-ylthiolate anion allows the formation of the sulfanyl linkage.

  • Thiol-Ene or Thiol-Michael Additions : If the bicyclic core contains an alkene or activated double bond, thiol addition reactions with pyridin-2-ylthiol can be employed under radical or base-catalyzed conditions.

  • Cross-Coupling Reactions : Transition-metal catalyzed coupling, such as palladium-catalyzed C-S bond formation, may be used to attach the pyridinylsulfanyl group to the bicyclic scaffold.

Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions for key steps in the preparation of 3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane and related intermediates, based on literature precedents:

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Reduction of 3-cyano intermediate NaBH4 in MeOH with pyridine, 0–25°C, 2–4 h 70–85 Selective reduction to amine or alcohol
2 Halogenation at C-3 POCl3/pyridine, -10 to 80°C, 24 h 60–75 Activation for nucleophilic substitution
3 Nucleophilic substitution with 2-mercaptopyridine 2-mercaptopyridine, base (e.g., NaH), DMF, 50–80°C, 12 h 65–80 Formation of pyridin-2-ylsulfanyl substituent
4 Cycloaddition (alternative core synthesis) Microwave-assisted [3+2] cycloaddition, 100–150°C, 1–2 h 50–70 Direct formation of bicyclic core with stereocontrol

Analytical and Characterization Techniques

Summary and Perspectives

The preparation of this compound involves complex synthetic routes that combine the enantioselective or stereoselective construction of the 8-azabicyclo[3.2.1]octane core with strategic functionalization to introduce the pyridin-2-ylsulfanyl substituent. Advances in cycloaddition chemistry, catalytic reductions, and nucleophilic substitution reactions have enabled efficient access to this compound with good yields and stereochemical control. Continued research focuses on improving enantioselectivity, scalability, and functional group compatibility for applications in medicinal chemistry and drug discovery.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bicyclic structure and the presence of the pyridine ring allow it to fit into specific binding sites, potentially modulating biological pathways. Detailed studies on its mechanism of action are still ongoing .

Comparison with Similar Compounds

Substituent Variations at the 3-Position

The 8-azabicyclo[3.2.1]octane framework allows diverse functionalization at the 3-position. Key analogs include:

Compound Name Substituent at 3-Position Key Properties/Applications References
3-(Pyridin-2-ylsulfanyl)- Pyridin-2-ylsulfanyl Unique sulfur-mediated interactions -
3-(Pyridin-4-yloxy)- Pyridin-4-yloxy (oxygen-linked) Opioid receptor modulation
3-(Pyridin-3-ylmethyl)- Pyridin-3-ylmethyl Cholinergic receptor ligands
3-(Diarylmethylene)- Diarylmethylene μ/δ-Opioid receptor modulation
3-(4-Fluorophenyl)- (e.g., WIN35,428) 4-Fluorophenyl Dopamine transporter (DAT) inhibition
3-(3-Isopropyl-5-methyl-triazol-4-yl)- Triazolyl Antiviral or anticancer candidates

Key Observations :

  • Sulfur vs.
  • Bulk and Flexibility : Bulky substituents like diarylmethylene (MW ~400–450 g/mol) enhance affinity for opioid receptors but reduce solubility , whereas smaller groups (e.g., 4-fluorophenyl) optimize DAT selectivity .

Physicochemical Properties

A comparative analysis of molecular parameters:

Compound Molecular Formula Molecular Weight (g/mol) Calculated LogP* Key Functional Groups
3-(Pyridin-2-ylsulfanyl)- C₁₂H₁₅N₂S 219.33 2.5 Sulfur, pyridine
3-(Pyridin-4-yloxy)- (hydrochloride) C₁₂H₁₇ClN₂O 240.73 1.8 Ether, pyridine
3-(Pyridin-3-ylmethyl)- (dihydrochloride) C₁₃H₂₀Cl₂N₂ 291.22 1.2 Benzyl, pyridine
3-(Diarylmethylene)- (e.g., 22e) C₂₅H₂₇F₂NO₃ 427.49 4.9 Diarylmethylene
3-(4-Fluorophenyl)- (WIN35,428) C₁₅H₁₇FNO₂ 274.30 3.1 Fluorophenyl

*LogP values estimated using fragment-based methods.

Key Trends :

  • Hydrophobicity : Sulfur-linked derivatives (LogP ~2.5) are moderately lipophilic, while diarylmethylene analogs (LogP ~4.9) are highly hydrophobic, impacting blood-brain barrier permeability .
  • Ionization : Pyridinyl groups (pKa ~4–6) may enhance solubility in acidic environments, whereas triazolyl substituents (pKa ~2–3) reduce ionization .

Key Research Findings and Gaps

  • SAR Insights : The 3-position substituent’s electronic and steric properties dictate receptor selectivity. For example, fluorophenyl groups enhance DAT binding, while bulkier diarylmethylene groups favor opioid receptors .
  • Unanswered Questions : The biological activity of 3-(Pyridin-2-ylsulfanyl)- remains underexplored. Comparative studies with oxygen analogs (e.g., 3-(Pyridin-2-yloxy)-) are needed to isolate sulfur’s effects.

Biological Activity

3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane is a compound that has garnered interest in pharmacological research due to its potential biological activities, particularly in relation to mu-opioid receptor modulation and as a novel class of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound exhibits significant activity as a mu-opioid receptor antagonist , which is crucial for managing conditions such as opioid-induced bowel dysfunction (OBD). By selectively antagonizing the mu-opioid receptors located in the gastrointestinal tract, it can alleviate side effects associated with opioid analgesics without compromising their central analgesic effects .

Additionally, research indicates that derivatives of 8-azabicyclo[3.2.1]octane can inhibit NAAA, an enzyme involved in the degradation of palmitoylethanolamide (PEA), a compound with anti-inflammatory properties. Inhibition of NAAA leads to increased levels of PEA, thereby enhancing its analgesic and anti-inflammatory effects at sites of inflammation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the azabicyclo framework can significantly influence biological activity. For instance, specific substitutions on the pyridine ring and variations in the azabicyclo structure have been shown to enhance potency against NAAA, with some compounds achieving IC50 values in the low nanomolar range (e.g., ARN19689 with IC50 = 0.042 μM) .

Case Study 1: Mu-Opioid Receptor Antagonism

A study focusing on the mu-opioid receptor antagonistic properties of 8-azabicyclo[3.2.1]octane derivatives demonstrated their efficacy in preclinical models for treating OBD. The results indicated that these compounds could effectively reduce gastrointestinal motility issues without inducing withdrawal symptoms typically associated with central opioid antagonism .

Case Study 2: Inhibition of NAAA

In another investigation, a novel class of pyrazole azabicyclo[3.2.1]octane sulfonamides was evaluated for their ability to inhibit NAAA. The lead compound from this study exhibited remarkable selectivity and potency, suggesting its potential utility in managing inflammatory diseases through modulation of endocannabinoid signaling pathways .

Comparative Data Table

Compound NameTarget Enzyme/ ReceptorIC50 (µM)Mechanism of Action
ARN19689NAAA0.042Non-covalent inhibition
Mu-opioid antagonistMu-opioid receptorVariesCompetitive antagonism
Pyrazole derivativeNAAA0.655Non-covalent inhibition

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